molecular formula C21H28N6O2 B2528952 8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 895831-40-0

8-(4-benzylpiperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2528952
CAS RN: 895831-40-0
M. Wt: 396.495
InChI Key: QACSSLDXFBTUSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic organic compound. It also contains a benzylpiperazinyl group, an isobutyl group, and a dione group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure and properties.

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Applications

The structural analogs of purine-2,6-dione have been extensively studied for their diverse pharmacological properties. For instance, derivatives similar to the given compound have shown significant analgesic and anti-inflammatory activities. Compounds with benzylamide and phenylpiperazinamide derivatives have demonstrated stronger effects than reference drugs in pharmacological models, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).

Another study highlighted derivatives of purine-2,6-dione showing antidepressant and anxiolytic properties through interactions with serotonin receptors. Specific derivatives have been identified to exert significant effects in models of depression and anxiety, pointing towards their development as psychotropic medications (Chłoń-Rzepa et al., 2013).

Molecular Mechanisms and Receptor Affinity

The detailed study of these compounds also includes their affinity and selectivity towards various receptors, such as 5-HT1A, 5-HT2A, and 5-HT7 serotonin receptors, as well as D2 dopamine receptors . By altering the hydrophobic substituent or linker length between the arylpiperazine and purine core, researchers can fine-tune the receptor affinity and pharmacological activity, opening pathways for targeted therapeutic applications (Żmudzki et al., 2015).

Antiviral and Antitumor Applications

Moreover, certain diketopiperazine derivatives have shown modest antiviral activities against influenza A virus, with significant anti-H1N1 activity demonstrated by specific compounds. This underlines the potential for developing antiviral agents from this class of compounds (Wang et al., 2013). Additionally, piperazine derivatives have been investigated for their antiproliferative effects against chronic myelogenous leukemia, showcasing the capacity of these molecules to inhibit cell proliferation and induce erythroid differentiation, highlighting their potential as anticancer agents (Saab et al., 2013).

properties

IUPAC Name

8-(4-benzylpiperazin-1-yl)-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2/c1-15(2)13-27-17-18(24(3)21(29)23-19(17)28)22-20(27)26-11-9-25(10-12-26)14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QACSSLDXFBTUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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